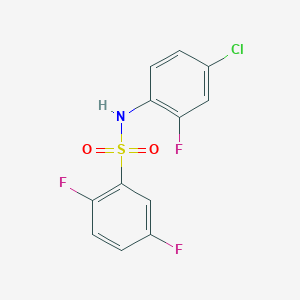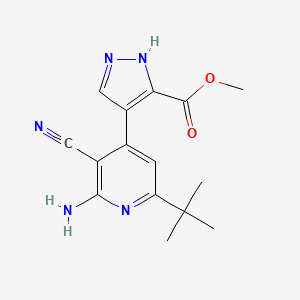
N-(4-chloro-2-fluorophenyl)-2,5-difluorobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-2-fluorophenyl)-2,5-difluorobenzenesulfonamide, also known as CFTRinh-172, is a small molecule that has been extensively studied for its potential therapeutic applications in cystic fibrosis (CF). CF is a genetic disorder that affects the respiratory, digestive and reproductive systems, and is caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. CFTR is a chloride channel that regulates the movement of salt and water across cell membranes. CFTRinh-172 is a potent inhibitor of CFTR, and has been shown to improve the function of mutant CFTR channels.
作用機序
N-(4-chloro-2-fluorophenyl)-2,5-difluorobenzenesulfonamide is a potent inhibitor of CFTR, and acts by binding to the channel pore and blocking the movement of ions across the membrane. This results in the inhibition of chloride secretion and the reduction of mucus viscosity in the airways.
Biochemical and Physiological Effects
N-(4-chloro-2-fluorophenyl)-2,5-difluorobenzenesulfonamide has been shown to improve the function of mutant CFTR channels in vitro, resulting in increased chloride secretion and reduced mucus viscosity. In vivo studies in animal models of CF have also shown improvements in lung function and reduced inflammation. N-(4-chloro-2-fluorophenyl)-2,5-difluorobenzenesulfonamide has also been shown to inhibit the growth of Pseudomonas aeruginosa, a common bacterial pathogen in CF patients.
実験室実験の利点と制限
N-(4-chloro-2-fluorophenyl)-2,5-difluorobenzenesulfonamide is a potent and specific inhibitor of CFTR, and has been extensively studied in vitro and in vivo. Its use in lab experiments has several advantages, including its ability to improve the function of mutant CFTR channels and its potential therapeutic applications in CF. However, N-(4-chloro-2-fluorophenyl)-2,5-difluorobenzenesulfonamide has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
将来の方向性
There are several future directions for research on N-(4-chloro-2-fluorophenyl)-2,5-difluorobenzenesulfonamide. One area of interest is the development of more potent and specific inhibitors of CFTR, with fewer off-target effects. Another area of interest is the use of N-(4-chloro-2-fluorophenyl)-2,5-difluorobenzenesulfonamide in combination with other therapies, such as gene therapy or corrector drugs, to improve the function of mutant CFTR channels. Finally, further studies are needed to determine the safety and efficacy of N-(4-chloro-2-fluorophenyl)-2,5-difluorobenzenesulfonamide in humans, and to develop new therapies for CF.
合成法
The synthesis of N-(4-chloro-2-fluorophenyl)-2,5-difluorobenzenesulfonamide has been described in several publications. The most commonly used method involves the reaction of 4-chloro-2-fluoroaniline with 2,5-difluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is purified by column chromatography to yield N-(4-chloro-2-fluorophenyl)-2,5-difluorobenzenesulfonamide as a white solid.
科学的研究の応用
N-(4-chloro-2-fluorophenyl)-2,5-difluorobenzenesulfonamide has been extensively studied for its potential therapeutic applications in CF. In vitro studies have shown that N-(4-chloro-2-fluorophenyl)-2,5-difluorobenzenesulfonamide can improve the function of mutant CFTR channels in cell lines derived from CF patients. In vivo studies in animal models of CF have also shown promising results, with N-(4-chloro-2-fluorophenyl)-2,5-difluorobenzenesulfonamide improving lung function and reducing inflammation.
特性
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-2,5-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3NO2S/c13-7-1-4-11(10(16)5-7)17-20(18,19)12-6-8(14)2-3-9(12)15/h1-6,17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCLOYIHDFFOAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)S(=O)(=O)NC2=C(C=C(C=C2)Cl)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-fluorophenyl)-2,5-difluorobenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-methyl-1H-pyrazol-1-yl)-1-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoyl]piperidine-4-carboxylic acid](/img/structure/B5300343.png)
![1-(4-fluorobenzyl)-5-(2-methyl-2-phenylpropanoyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B5300353.png)
![(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)-1-(isoxazol-3-ylcarbonyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5300355.png)
![2-(2-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide](/img/structure/B5300360.png)
![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-methyl-3-pyrrolidin-1-ylpropanamide](/img/structure/B5300369.png)
![8-thieno[2,3-d]pyrimidin-4-yl-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5300372.png)
![N-(2,4-dichlorophenyl)-2-{[4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-1-(3-methoxypropyl)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]thio}acetamide](/img/structure/B5300374.png)
![N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-L-alaninamide](/img/structure/B5300381.png)
![2-butyl-5-imino-6-{3-[3-(2-methoxyphenoxy)propoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5300389.png)
![methyl 2-[({[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B5300395.png)
![N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-4-methylpyrimidin-2-amine](/img/structure/B5300397.png)
![N-(5-bromo-2-pyridinyl)-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5300409.png)

